N-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This structure is characterized by a fused triazole and quinazoline ring system, substituted with a 4-chlorophenylamine group at position 5 and a 3,4-dimethylbenzenesulfonyl group at position 2. Such modifications are designed to enhance binding affinity and metabolic stability, often targeting enzymes or receptors in therapeutic applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-12-18(13-15(14)2)32(30,31)23-22-26-21(25-17-10-8-16(24)9-11-17)19-5-3-4-6-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVBXXGUHPRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the quinazoline derivatives family. This compound has garnered interest due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 398.90 g/mol
Structural Features
- Chlorophenyl Group : Enhances lipophilicity and may contribute to biological activity.
- Dimethylbenzenesulfonyl Group : Imparts sulfonyl functionality which is known for its reactivity in biological systems.
- Triazole Ring : Known for its role in various biological activities, including antimicrobial properties.
Antimicrobial Properties
Research has shown that quinazoline derivatives exhibit significant antimicrobial activity. A study evaluated various quinazoline analogs for their effectiveness against Mycobacterium tuberculosis (Mtb). The findings indicated that compounds with structural similarities to this compound demonstrated moderate inhibitory effects against Mtb thymidylate kinase, a critical enzyme in the pathogen's survival .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | MIC (µM) | Target |
|---|---|---|
| Compound A | 1.6 | Mtb Thymidylate Kinase |
| Compound B | 2.0 | Mtb Thymidylate Kinase |
| This compound | TBD | TBD |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Various studies have indicated that modifications on the quinazoline core can lead to enhanced cytotoxicity against cancer cell lines. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A recent study focused on the synthesis and evaluation of quinazoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased potency against breast and lung cancer cells .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets within microbial and cancerous cells. Potential mechanisms include:
- Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazoloquinazoline scaffold is highly modular, with variations in sulfonyl and aryl amine substituents significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations:
- Aromatic Amine Substituents : The 4-chlorophenyl group may confer stronger π-π stacking interactions in target binding compared to bulkier substituents like 4-isopropylphenyl or polar groups like 4-ethoxyphenyl .
- Solubility Challenges : Analogous compounds with hydrophobic substituents (e.g., 4-chlorophenylsulfonyl) exhibit reduced aqueous solubility, limiting bioavailability .
Solubility and Physicochemical Properties
- Polar Groups : Ethoxy or hydroxyl substituents (e.g., 4-ethoxyphenyl in ) improve solubility but may reduce target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
